![molecular formula C21H28N2O2 B2858794 3-cyclopentyl-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide CAS No. 851408-18-9](/img/structure/B2858794.png)
3-cyclopentyl-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopentyl-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide, also known as CP-945,598, is a potent and selective antagonist of the cannabinoid CB1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and addiction.
Wissenschaftliche Forschungsanwendungen
Catalysts in Polymerization Processes
Quinoline derivatives have been shown to play a significant role in the synthesis of new compounds with catalytic activities. For instance, cyclopentadienyl ligands functionalized by quinoline have been used to form stable chromium(III) complexes. These complexes demonstrate high activity as catalysts for the polymerization of ethylene, offering a pathway to develop more efficient and temperature-stable catalysts for polymer production (Enders, Fernandez, Ludwig, & Pritzkow, 2001).
Chemosensors for Metal Ions
Quinoline-based compounds have been explored for their potential as chemosensors, particularly for detecting metal ions like Zn2+ in aqueous media. The fluorescent properties of these compounds can be significantly enhanced in the presence of Zn2+, making them useful tools for environmental monitoring and the detection of metal ions in water samples. Such chemosensors can distinguish Zn2+ from other metal ions, highlighting their specificity and potential application in environmental science and analytical chemistry (Kim, Lee, Lee, Kim, & Kim, 2016).
Synthetic Methodologies
The structural framework of quinoline derivatives has been pivotal in developing novel synthetic methodologies for heterocyclic compounds. These methodologies involve various cyclization reactions, demonstrating the utility of quinoline-based compounds in synthesizing a wide range of biologically active molecules. This encompasses the synthesis of partially hydrogenated pyrazolo[3,4-b]quinolinones and other complex molecules that could have applications in drug development and synthetic organic chemistry (Lipson, Shirobokova, Shishkin, & Shishkina, 2006).
Anticancer Agent Delivery
The quinoline structure has also been investigated in the context of anticancer research. Novel 1,2-dihydroquinoline compounds have been screened for their cytotoxicity against cancer cells, with some showing potential as anticancer agents. Further research into the delivery mechanisms, such as incorporating these compounds into cationic liposomes, has shown enhanced antitumor activity. This suggests a promising avenue for developing new anticancer therapies using quinoline derivatives (Ma, Wu, Yang, Yang, Li, Huang, Lee, Bai, & Luo, 2016).
Wirkmechanismus
Target of Action
CCG-28253, also known as 3-cyclopentyl-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide, primarily targets the RhoA pathway . The RhoA pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation . The compound also targets myocardin-related transcription factor A (MRTF-A/MAL/MKL1) , which is a critical factor for epithelial–mesenchymal transition (EMT), a process closely associated with cancer and tissue fibrosis .
Mode of Action
CCG-28253 acts by inhibiting the RhoA pathway and the nuclear accumulation of MRTF-A . It disrupts the interaction between MRTF-A and importin α/β1, which is essential for the nuclear import of MRTF-A . The compound binds specifically to the N-terminal basic domain (NB) of MRTF-A, which acts as a functional nuclear localization signal (NLS) of MRTF-A .
Biochemical Pathways
The inhibition of the RhoA pathway and the nuclear accumulation of MRTF-A by CCG-28253 affects the Gα 12/13 /RhoA-dependent gene transcription program . This program involves the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1) . The inhibition of this pathway could serve as a potential therapeutic strategy for cancer .
Pharmacokinetics
Computational methods such as machine learning and artificial intelligence are often used to predict these properties .
Result of Action
The inhibition of the RhoA pathway and the nuclear accumulation of MRTF-A by CCG-28253 leads to the downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction . This results in the suppression of several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-14-7-9-17-13-18(21(25)23-20(17)15(14)2)11-12-22-19(24)10-8-16-5-3-4-6-16/h7,9,13,16H,3-6,8,10-12H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHHKSLMUCAGRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCC3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.